molecular formula C6H4Cl2N4O B3354383 (5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol CAS No. 58885-15-7

(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol

Cat. No. B3354383
CAS RN: 58885-15-7
M. Wt: 219.03 g/mol
InChI Key: FWSDWIOPWMGWKK-UHFFFAOYSA-N
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Description

“(5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol” is a chemical compound with the molecular formula C6H4Cl2N4O . It is a derivative of imidazo[4,5-b]pyrazine, a class of compounds known for their significant therapeutic potential .


Molecular Structure Analysis

The molecular structure of “(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol” is based on the imidazo[4,5-b]pyrazine core, which is a fused imidazole and pyrazine ring system . The compound has two chlorine atoms at the 5 and 6 positions, and a methanol group attached to the pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol” are not explicitly stated in the available literature. The molecular formula is C6H4Cl2N4O, with an average mass of 219.028 Da and a monoisotopic mass of 217.976212 Da .

properties

IUPAC Name

(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4O/c7-3-4(8)12-6-5(11-3)9-2(1-13)10-6/h13H,1H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSDWIOPWMGWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC2=C(N1)N=C(C(=N2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419356
Record name MLS000756364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58885-15-7
Record name MLS000756364
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol
Reactant of Route 2
(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol
Reactant of Route 3
(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol
Reactant of Route 6
(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol

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